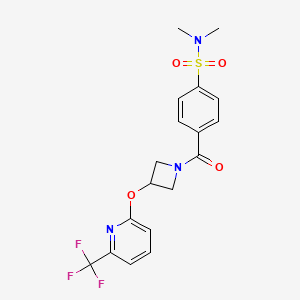
N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F3N3O4S and its molecular weight is 429.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-dimethyl-4-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, target interactions, and therapeutic potentials.
Chemical Structure and Properties
The compound features a sulfonamide group, a trifluoromethyl-substituted pyridine, and an azetidine moiety. Its molecular formula is C19H20F3N3O3S, with a molecular weight of approximately 421.44 g/mol.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, particularly those involved in cancer cell proliferation and metastasis. For instance, it has demonstrated significant inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .
- Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for preventing cancer cell division .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing the levels of caspases, which are essential for the apoptotic process .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | IC50 Value (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Inhibition of MDA-MB-231 cells | 0.126 | Triple-Negative Breast Cancer (TNBC) | Cell proliferation inhibition |
| Induction of apoptosis | - | MCF-7 | Caspase activation |
| Inhibition of MMP-2 and MMP-9 | - | Various | Enzyme inhibition |
| Cell cycle arrest | - | MDA-MB-231 | G2/M phase arrest |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on TNBC : In a study involving mice inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups. The results indicated a promising therapeutic window for targeting aggressive breast cancers .
- Selectivity Profile : The compound exhibited a nearly 20-fold selectivity for cancerous cells over non-cancerous cells, indicating its potential as a targeted therapy with reduced side effects .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which may enhance its therapeutic applicability .
Propiedades
IUPAC Name |
N,N-dimethyl-4-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c1-23(2)29(26,27)14-8-6-12(7-9-14)17(25)24-10-13(11-24)28-16-5-3-4-15(22-16)18(19,20)21/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFUDBLIYFJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














